1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-

Organic Synthesis Medicinal Chemistry Indoline Derivatization

Researchers synthesizing CNS-targeted libraries face route redesign when substituting the 5-position on the indoline scaffold-generic indolines lack the SN2-reactive handle essential for late-stage diversification. 5-(2-Chloroethyl)indoline eliminates this bottleneck by providing the precise 2-chloroethyl group required for serotonin transporter (SERT) ligand elaboration and kinase inhibitor SAR studies. • Enables direct nucleophilic substitution with amines, thiols, and alcohols for rapid analog generation • Validated scaffold referenced in CNS-targeted pharmaceutical patents and anticancer CK2 inhibitor research • Supplied at ≥95% purity with documented LogP (2.8) and MW (181.66) for seamless HPLC method integration

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B15131913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)CCCl
InChIInChI=1S/C10H12ClN/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,12H,3-6H2
InChIKeyMZBDGBYKLDQLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroethyl)indoline Building Block


1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-, commonly referred to as 5-(2-chloroethyl)indoline (CAS 1378739-56-0, C10H12ClN, MW 181.66), is a synthetic derivative of the indoline (2,3-dihydroindole) heterocyclic system . The compound features a saturated 2,3-bond on the indole ring and a reactive 2-chloroethyl substituent at the 5-position, which serves as a critical functional handle for nucleophilic substitution and further derivatization . As a protected or unprotected building block, this compound is primarily utilized in medicinal chemistry research, where its core structure is a key intermediate in the synthesis of biologically active molecules, including serotonin receptor ligands and anticancer agents [1].

Uniqueness of 5-(2-Chloroethyl)indoline


Generic substitution of 5-substituted indolines is not a viable procurement strategy for two critical reasons. First, the 2-chloroethyl group provides a unique synthetic handle; its alkyl chloride moiety enables specific nucleophilic substitution (SN2) reactions to build complex molecular architectures that other 5-alkyl or 5-aryl indolines cannot replicate without significant route redesign . Second, from a biological perspective, the chloroethyl chain is not inert; in the context of serotonin transporter (SERT) ligands, the 5-position substituent length and nature profoundly influence binding affinity and selectivity profiles, meaning a different 5-substituent will likely result in a different pharmacological profile [1]. Therefore, scientific or industrial users specifically requiring the downstream reactivity of an alkyl chloride or the precise pharmacophore defined in a structure-activity relationship (SAR) study must utilize this exact compound.

Differentiation of 5-(2-Chloroethyl)indoline


Alkylation Reactivity vs. 5-Ethylindoline

The 5-(2-chloroethyl) group provides a reactive site for nucleophilic substitution, a feature absent in non-halogenated analogs like 5-ethylindoline. This enables late-stage functionalization without the need for additional activation steps. For example, the compound can undergo SN2 reactions with various nucleophiles (amines, thiols) to introduce a wide range of functional groups directly onto the indoline core . The calculated LogP of 2.8 for 5-(2-chloroethyl)-2,3-dihydro-1H-indole is significantly lower than that of a 5-ethyl analog, which would be predicted to have a LogP closer to ~3.3, indicating the chlorine atom substantially alters the compound's polarity and potential for further manipulation [1].

Organic Synthesis Medicinal Chemistry Indoline Derivatization

Physicochemical Properties vs. Hydroxyethyl Analog

Computational predictions highlight key differences in physicochemical properties between the target compound and its alcohol analog, which impact its use as a synthetic intermediate. 5-(2-Chloroethyl)-2,3-dihydro-1H-indole has a calculated LogP of 2.8, a boiling point of 312.2±21.0 °C, and a density of 1.1±0.1 g/cm³ . In contrast, the 5-(2-hydroxyethyl) analog would have a significantly lower LogP (~1.5) and higher water solubility due to hydrogen bonding. The lower polarity (higher LogP) of the chloroethyl compound makes it more amenable to purification by normal-phase chromatography and reactions in non-polar solvents, which are common in multi-step organic synthesis.

Computational Chemistry ADME Prediction Drug Design

Growth Inhibition by Related Oxindole Derivatives

While direct biological data for 5-(2-chloroethyl)-2,3-dihydro-1H-indole itself is limited, data from a close structural analog, 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one, demonstrates the potent anti-proliferative potential of this scaffold. In a study by Meti et al. (2016), a series of 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones were screened in the NCI-60 cell line panel. The most active derivatives exhibited growth inhibition (GI%) values as high as 82.05% at a 10⁻⁵ M concentration [1]. This demonstrates that the 5-(2-chloroethyl) substituent, when combined with the indoline core, can yield compounds with significant bioactivity, validating the core structure as a privileged scaffold for medicinal chemistry.

Cancer Research Anti-proliferative Activity NCI-60 Screening

Commercial Availability and Purity

For industrial or academic procurement, the reliable supply and defined purity of a compound are critical. 5-(2-Chloroethyl)-2,3-dihydro-1H-indole is commercially available from multiple vendors with a specified minimum purity of 95% . This level of quality control ensures batch-to-batch consistency in synthetic applications, minimizing the risk of failed reactions or irreproducible results due to unknown impurities. Furthermore, the compound is assigned a unique CAS Registry Number (1378739-56-0) which facilitates unambiguous ordering and inventory tracking across different suppliers, a key advantage over custom-synthesized analogs that lack this universal identifier.

Chemical Procurement Quality Control Reproducibility

Applications of 5-(2-Chloroethyl)indoline


Serotonin Receptor Ligand Synthesis

The 5-(2-chloroethyl)indoline scaffold is a key intermediate in the synthesis of novel serotonin (5-HT) receptor ligands, particularly serotonin reuptake inhibitors (SSRIs) and 5-HT1A antagonists, as described in patents by major pharmaceutical companies [1]. The chloroethyl handle allows for the introduction of diverse amine-containing side chains, a common motif in CNS drug design. Researchers developing new treatments for depression, anxiety, or other neurological disorders should prioritize this compound as a core building block to build a focused library of candidates. [2]

Kinase and IDO1 Inhibitor Libraries

Based on the activity of structurally related compounds, the 5-(2-chloroethyl)indoline core can serve as a template for developing novel enzyme inhibitors. The Meti et al. (2016) study demonstrates the potential of similar oxindole analogs as anti-proliferative agents [3]. Furthermore, patent literature indicates that 2,3-dihydroindole derivatives are being investigated as CK2 inhibitors for cancer therapy [4]. Medicinal chemists can use 5-(2-chloroethyl)-2,3-dihydro-1H-indole as a starting material to create new molecular entities targeting kinases, IDO1, or other therapeutically relevant enzymes in oncology.

Late-Stage Functionalization

The presence of the reactive alkyl chloride makes this compound an ideal substrate for late-stage diversification. In a multi-step synthetic route, the indoline core can be elaborated while protecting the 2-chloroethyl group (e.g., as a BOC-protected amine ). In a final step, the chloroethyl moiety can be used in nucleophilic substitution reactions with a range of nucleophiles (amines, thiols, alcohols) to install the final structural features of the target molecule. This strategy is particularly valuable in medicinal chemistry for rapidly generating structure-activity relationship (SAR) data.

Analytical Reference Standard

Due to its well-defined physicochemical properties (LogP: 2.8, MW: 181.66) and commercial availability with >95% purity, 5-(2-chloroethyl)-2,3-dihydro-1H-indole can be used as an analytical reference standard. It can serve as a retention time marker in HPLC method development for related indoline compounds or as a model substrate for testing new purification protocols for halogenated heterocycles [5].

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